9-Dodecen-1-ol, (9Z)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-dodec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNIRNIXNLOJP-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885610 | |
| Record name | 9-Dodecen-1-ol, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35148-18-6 | |
| Record name | (Z)-9-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35148-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dodecen-1-ol, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Dodecen-1-ol, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-dodec-9-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Trajectories and Contemporary Significance of 9z 9 Dodecen 1 Ol
Historical Context of Dodecen-1-ol Research in Chemical Ecology
The field of chemical ecology, which studies the role of chemical signals in mediating interactions between organisms, gained significant momentum in the mid-20th century. researchgate.net A pivotal moment was the identification of the first insect sex pheromone, bombykol, from the silkworm moth in 1959 by Butenandt and his team. nih.gov This discovery launched a new era of research focused on identifying the chemical messengers that govern insect behavior. nih.gov
In the subsequent decades, researchers began to unravel the chemical language of a vast number of insect species. It became apparent that many Lepidopteran species utilize a common structural motif in their pheromone blends: long-chain, unsaturated alcohols, aldehydes, and acetates. researchgate.netmdpi.com Within this context, dodecen-1-ol and its derivatives emerged as a frequently encountered class of compounds. Early research in the 1970s and 1980s, driven by the need for more sustainable pest control methods, led to the identification of various isomers of dodecen-1-ol and its corresponding acetate (B1210297) as key pheromone components in numerous economically important pests. researchgate.netresearchgate.net These foundational studies established the importance of dodecen-1-ols in insect chemical communication and set the stage for more detailed investigations into specific isomers like (9Z)-9-Dodecen-1-ol.
Evolution of Academic Understanding of (9Z)-9-Dodecen-1-ol in Biological Systems
The academic understanding of (9Z)-9-Dodecen-1-ol has evolved from its initial identification as a pheromone component to a more nuanced appreciation of its role in complex biological systems. It is recognized as a primary or secondary component of the sex pheromone blend for a variety of moth species. pherobase.comwatson-int.com Insects use these chemical cues to locate mates, with males of a species showing high sensitivity to the specific blend of compounds released by females. mdpi.com
Research has demonstrated that the biological activity of a pheromone blend is often highly specific, depending not only on the presence of (9Z)-9-Dodecen-1-ol but also on its ratio relative to other compounds, such as its corresponding acetate, (9Z)-9-dodecenyl acetate, or its geometric isomer, (9E)-9-dodecen-1-ol. researchgate.netusda.gov The presence of even small amounts of other isomers or related compounds can significantly enhance or inhibit the behavioral response. researchgate.net
Modern molecular studies have begun to elucidate the biosynthetic pathways responsible for producing (9Z)-9-Dodecen-1-ol in insects. This process typically involves the modification of common fatty acids through a series of enzymatic steps, including desaturation to create the characteristic double bond and subsequent reduction of the fatty acyl precursor to the alcohol. nih.gov The olfactory system of insects, including specialized odorant binding proteins (OBPs) and odorant receptors (ORs) located in the antennae, has evolved to detect these specific molecules with remarkable sensitivity and selectivity, forming the basis of chemical communication. mdpi.comnih.gov
| Species | Common Name | Family | Role of (9Z)-9-Dodecen-1-ol |
|---|---|---|---|
| Setora nitens | Coconut Nettle Caterpillar | Limacodidae | Pheromone Component. pherobase.com |
| Spodoptera frugiperda | Fall Armyworm | Noctuidae | Pheromone Component (as acetate). |
| Dioryctria reniculelloides | Spruce Coneworm | Pyralidae | Enhances attractiveness of primary pheromone (as acetate). usda.gov |
| Rhyacionia frustrana | Southwestern Pine Tip Moth | Tortricidae | Pheromone Component. watson-int.com |
| Amorbia cuneana | Avocado Leafroller | Tortricidae | Pheromone Component. watson-int.com |
Interdisciplinary Relevance of (9Z)-9-Dodecen-1-ol Studies
The study of (9Z)-9-Dodecen-1-ol extends beyond basic entomology, influencing several other scientific disciplines.
Semiochemicals are chemicals that mediate interactions between organisms. cambridge.org Pheromones, which facilitate communication within a single species, are a major class of semiochemicals. cambridge.org (9Z)-9-Dodecen-1-ol is a classic example of a pheromone component, and its study has contributed significantly to the broader field of semiochemical science. Research on this compound helps illustrate fundamental principles of chemical ecology, such as signal specificity, the evolution of communication systems, and the mechanisms of chemoreception. researchgate.netmdpi.com The precise blend of compounds, including (9Z)-9-Dodecen-1-ol, released by an insect provides a chemical "signature" that ensures reproductive isolation between closely related species.
The most significant practical application of research on (9Z)-9-Dodecen-1-ol and related pheromones is in Integrated Pest Management (IPM). tracextech.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques, minimizing reliance on broad-spectrum pesticides. nih.gov Synthetic versions of pheromones containing (9Z)-9-Dodecen-1-ol are used in several ways:
Monitoring: Traps baited with the pheromone are used to detect the presence and population density of a pest species, allowing for precisely timed and targeted control measures. researchgate.net
Mating Disruption: Permeating the air in a field or orchard with high concentrations of the synthetic pheromone confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation of the pest. researchgate.net This method is highly specific to the target pest and has minimal impact on non-target organisms and the environment. 103.213.246
| IPM Technique | Principle of Operation | Advantage in Sustainable Agriculture |
|---|---|---|
| Monitoring & Mass Trapping | Lures containing (9Z)-9-Dodecen-1-ol attract target pests to traps. | Allows for early pest detection and population assessment, reducing the need for prophylactic pesticide sprays. researchgate.net |
| Mating Disruption | High concentrations of synthetic pheromone in the environment prevent males from locating females, suppressing reproduction. | A species-specific, non-toxic control method that preserves beneficial insects and reduces chemical residues on crops. researchgate.netgoogle.com |
The demand for pure, isomerically specific pheromones for research and agricultural use has spurred significant advancements in both organic synthesis and analytical chemistry.
Organic Synthesis: The synthesis of (9Z)-9-Dodecen-1-ol presents a stereochemical challenge: creating the cis (or Z) configuration of the double bond at the C9 position with high purity. Contamination with the trans (E) isomer can reduce or eliminate the biological activity of the final product. scispace.com Chemists have developed numerous stereoselective synthetic routes to achieve this, often employing techniques like the Wittig reaction or alkyne semi-hydrogenation with specific catalysts. mdpi.comdntb.gov.ua These efforts contribute to the broader toolkit of synthetic organic chemistry. sci-hub.se
Analytical Chemistry: The identification and quantification of (9Z)-9-Dodecen-1-ol from complex natural extracts, often present in nanogram quantities, require highly sensitive analytical techniques. researchgate.net Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a standard method for separating and identifying volatile compounds. nih.gov Furthermore, Gas Chromatography-Electroantennography (GC-EAD) is a powerful technique where the effluent from the GC column is passed over a live insect antenna, which acts as a biological detector to pinpoint which specific compounds in a mixture are biologically active. nih.gov High-Performance Liquid Chromatography (HPLC) can also be used for analysis and purification. sielc.com Developing methods to separate and distinguish geometric isomers like (Z)- and (E)-9-dodecen-1-ol remains a key analytical focus.
Chemical Biology and Ecological Roles of 9z 9 Dodecen 1 Ol
Biosynthetic Pathways and Endogenous Production of (9Z)-9-Dodecen-1-ol
The biosynthesis of moth sex pheromones, including (9Z)-9-Dodecen-1-ol, is a specialized metabolic process occurring in the pheromone glands of female Lepidoptera. pnas.orgnih.gov This process modifies common fatty acids through a series of enzymatic reactions to produce the specific chemical signals used for mate attraction. pnas.orgnih.gov
The production of (9Z)-9-Dodecen-1-ol and other related pheromones involves several key enzymatic steps within the pheromone gland. The primary classes of enzymes involved are desaturases, acyl-CoA oxidases for chain shortening, and fatty acyl reductases (FARs).
Desaturases : These membrane-bound enzymes are responsible for introducing double bonds at specific positions in the fatty acid chain. uva.nl For the biosynthesis of (9Z)-9-Dodecen-1-ol, a Δ11-desaturase is typically involved, which acts on a saturated C14 fatty acid precursor. nih.gov The evolution and differential expression of various desaturase genes are critical for creating the vast diversity of pheromone structures seen in Lepidoptera. pnas.orgnih.gov
Chain Shortening : After desaturation, the fatty acid chain is often shortened. This process is believed to be carried out by a limited β-oxidation pathway. Acyl-CoA oxidases are key enzymes in this step, catalyzing the removal of two-carbon units. For instance, (Z)-11-tetradecenoic acid is shortened to (Z)-9-dodecenoic acid, the direct precursor of the target alcohol. nih.gov
Reduction : The final step in the formation of (9Z)-9-Dodecen-1-ol is the reduction of the carboxyl group of the fatty acid precursor, (Z)-9-dodecenoic acid. This reaction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR). uva.nl These reductases often show high substrate specificity, ensuring the production of the correct alcohol component. uva.nl
The biosynthetic pathway for (9Z)-9-Dodecen-1-ol begins with common saturated fatty acids. Through labeling experiments and functional characterization of genes, researchers have identified the key precursors and intermediates. nih.govlu.se
The established pathway leading to (9Z)-9-Dodecen-1-ol is as follows:
Precursor : The synthesis starts with a C14 saturated fatty acid, tetradecanoic acid (myristic acid). nih.gov
Desaturation : A Δ11-desaturase enzyme introduces a double bond between the 11th and 12th carbon, converting tetradecanoic acid into (Z)-11-tetradecenoic acid. nih.gov
Chain Shortening : The C14 intermediate, (Z)-11-tetradecenoic acid, undergoes a cycle of β-oxidation, where it is shortened by two carbons to yield (Z)-9-dodecenoic acid. nih.gov
Final Reduction : (Z)-9-dodecenoic acid is then reduced by a fatty acyl reductase to the final alcohol product, (9Z)-9-Dodecen-1-ol. uva.nl
In some pathways, the final alcohol can be further modified, for example, by an acetyltransferase to form the corresponding acetate (B1210297) ester, (Z)-9-dodecenyl acetate, which is also a common pheromone component. nih.gov
The production of sex pheromones is a tightly regulated process, often controlled by hormonal signals. In many moth species, the synthesis is initiated by the release of a specific neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). uva.nlnih.gov
The regulatory cascade proceeds as follows:
PBAN is released from the subesophageal ganglion and travels via the hemolymph to the pheromone gland. uva.nl
It binds to a G-protein-coupled receptor (PBANr) on the surface of the gland cells. uva.nlnih.gov
This binding triggers a signal transduction cascade, often involving calcium influx and cyclic AMP (cAMP), which activates the key biosynthetic enzymes, such as acetyl-CoA carboxylase and fatty acyl reductases. nih.gov
Furthermore, the specificity of the final pheromone blend is determined at the genetic level by which desaturase and other modifying enzyme genes are expressed in the pheromone gland. uva.nl The evolution of these gene families, particularly the desaturases, through processes like gene duplication, has played a significant role in the diversification of pheromone signals and, consequently, in moth speciation. pnas.orgnih.gov
While the fundamental enzymatic machinery (desaturases, chain-shortening enzymes, reductases) is conserved across many lepidopteran species, the resulting pheromone components are highly diverse. pnas.orgnih.gov This specificity arises from variations in the enzymes themselves and their expression patterns.
Key points of divergence include:
Desaturase Specificity : Different species have evolved desaturases that introduce double bonds at different positions (e.g., Δ9, Δ10, Δ11) and with different stereoselectivity (Z or E). uva.nllu.se The presence of multiple desaturase genes in a single species' genome allows for the production of complex pheromone blends through differential gene expression. pnas.orgnih.gov
Chain Length of Precursors : The chain length of the initial fatty acid precursor (e.g., C16, C18) can vary, leading to final products of different lengths.
Modification of the Functional Group : While (9Z)-9-Dodecen-1-ol is an alcohol, other species may use the corresponding aldehyde or acetate ester as their primary pheromone component, which requires additional enzymatic steps (oxidation or acetylation). regulations.gov
This modular nature of pheromone biosynthesis allows for significant evolutionary plasticity, enabling the generation of unique, species-specific signals from a common set of metabolic pathways. pnas.orgnih.gov
Semiochemical Functionality of (9Z)-9-Dodecen-1-ol in Insect Chemical Communication
Semiochemicals are chemicals that mediate interactions between organisms. jaydevchemicals.com (9Z)-9-Dodecen-1-ol functions as a sex pheromone in numerous moth species, playing a crucial role in long-distance mate attraction. basf.com Pheromones are highly species-specific, ensuring that males are attracted only to females of their own species, thus preventing interbreeding. epa.gov
(9Z)-9-Dodecen-1-ol is a known pheromone component for a variety of species within the order Lepidoptera. It can act as the main attractant or, more commonly, as one component in a precise blend of several chemicals. The specific ratio of these components is often critical for eliciting a behavioral response from the male. nih.gov This chemical specificity is a primary mechanism for reproductive isolation among closely related species. nih.gov
The table below details several Lepidopteran species that utilize (9Z)-9-Dodecen-1-ol in their chemical communication systems.
Data sourced from The Pherobase. pherobase.com
Pheromonal Roles and Species Specificity in Lepidoptera
As a Primary Sex Pheromone Component
For certain moth species, (9Z)-9-Dodecen-1-ol is the principal, and sometimes sole, component of the female-emitted sex pheromone. In this capacity, it is responsible for the long-range attraction of conspecific males. The Pherobase, a comprehensive database of pheromones and semiochemicals, lists (9Z)-9-Dodecen-1-ol as an attractant or pheromone for several species. pherobase.com A notable example is the common plume moth, Emmelina monodactyla, for which this compound is a known sex attractant. pherobase.compherobase.com When released by a receptive female, molecules of (9Z)-9-Dodecen-1-ol are carried downwind in a plume, and upon detection by the highly sensitive antennae of a male, trigger the innate upwind flight response to locate the female.
| Species | Common Name | Family | Role of (9Z)-9-Dodecen-1-ol |
| Emmelina monodactyla | Common Plume Moth | Pterophoridae | Attractant/Pheromone |
| Aganope thyrsopyga | Coconut Nettle Caterpillar | Limacodidae | Pheromone |
| Actebia fennica | Finland Dart Moth | Noctuidae | Pheromone |
| Barbara colfaxiana | Douglas-fir Cone Moth | Tortricidae | Pheromone |
This table presents a selection of insect species where (9Z)-9-Dodecen-1-ol acts as a primary pheromone component, based on data from pheromone databases. pherobase.com
As a Minor Component in Pheromone Blends
In many moth species, reproductive communication relies not on a single chemical but on a precise blend of several compounds. researchgate.netresearchgate.net In these cases, (9Z)-9-Dodecen-1-ol may act as a minor or trace component. While not the primary attractant, its presence is often crucial for optimizing the behavioral response of the male. For instance, in the American lotus (B1177795) borer, Ostrinia penitalis, the pheromone blend includes (Z)-11-tetradecenyl acetate as the major component, but field trapping studies have shown that (9Z)-9-Dodecen-1-ol is also present as a minor component. nih.gov Similarly, research on the European grapevine moth, Lobesia botrana, identified (Z)-9-dodecenyl acetate, the acetylated form of the alcohol, as a minor pheromone component. nih.gov The alcohol precursor, (9Z)-9-Dodecen-1-ol, is an intermediate in the biosynthesis of this acetate and can also be present in the final blend. nih.gov
The specific ratio of these minor components to the major compounds is often critical for eliciting the full sequence of mating behaviors in males. researchgate.netresearchgate.net
Role in Reproductive Isolation Mechanisms
The species-specificity of pheromone blends is a fundamental mechanism for reproductive isolation, preventing interbreeding between closely related and sympatric species. researchgate.net Minor components, such as (9Z)-9-Dodecen-1-ol, play a vital role in this process. researchgate.net The addition of a species-specific minor component to a more common major component can dramatically alter the signal, making it attractive to conspecific males while being ignored or even repellent to males of other species.
Research on Heliothis moths has demonstrated that differential male responses to specific minor pheromone components are controlled by a small number of genes containing odorant receptors. nih.gov These specialized receptors allow males to distinguish their own species' blend from others with high fidelity. For example, a compound that is a minor attractant for one species can act as a behavioral antagonist for another, inhibiting upwind flight even in the presence of the major attractant component. nih.gov This neural-level discrimination ensures that males only pursue and mate with females of their own species, thus maintaining the integrity of the species gene pool.
Behavioral Elicitation and Response Thresholds
The detection of (9Z)-9-Dodecen-1-ol by a male moth's antenna initiates a cascade of stereotyped behaviors. The precision of this response is modulated by both the presence of other pheromone components and the concentration of the signal.
Male Moth Attraction and Courtship Behavior
As a sex pheromone component, (9Z)-9-Dodecen-1-ol is instrumental in eliciting the full repertoire of male mating behavior. researchgate.net This complex behavioral sequence is typically initiated upon the male's contact with the pheromone plume and includes several distinct phases:
Activation and Take-off: The initial detection of the pheromone causes the male to become active, often characterized by wing fanning and antennal grooming, before taking flight.
Upwind Anemotaxis: The male flies upwind, using the wind direction as a cue to navigate toward the pheromone source. This flight is not linear but is characterized by a distinct zigzagging or counter-turning pattern as the male flies in and out of the filamentous odor plume.
Source Location: As the male gets closer to the female, the higher pheromone concentration triggers short-range search behaviors, including decreased flight speed and increased turning rate, culminating in landing near the source.
Courtship: Once in close proximity to the female, the male initiates courtship displays. This can involve the release of male-specific pheromones from structures like hairpencils, wing flapping, and physical contact with the female prior to copulation.
Flight Tunnel Bioassays and Laboratory Behavioral Assays
Wind tunnels are a standard laboratory tool for the quantitative analysis of insect behavioral responses to airborne chemical stimuli like pheromones. researchgate.netnih.govbiodiversitylibrary.orgsigmascientificllc.com In a typical bioassay, a precise dose of (9Z)-9-Dodecen-1-ol, either alone or in a blend, is released at the upwind end of the tunnel. Male moths are then released at the downwind end, and their flight paths and behaviors are meticulously recorded and scored. researchgate.netresearchgate.net This controlled environment allows researchers to systematically dissect the role of individual chemical components and test the effects of varying ratios and concentrations. psu.edu
| Behavioral Parameter | Description |
| Taking Flight (TF) | Percentage of males that initiate flight after pheromone exposure. |
| Oriented Flight (OR) | Percentage of males that exhibit sustained, patterned upwind flight. |
| Halfway (HW) | Percentage of males that successfully fly at least halfway up the tunnel. |
| Approach (APP) | Percentage of males that fly within a close radius (e.g., 10 cm) of the pheromone source. |
| Landing (LA) | Percentage of males that land on or immediately adjacent to the pheromone source. |
| Courtship Initiation | Percentage of landed males that initiate species-specific courtship displays. |
This table outlines the typical behavioral parameters scored in a flight tunnel bioassay to quantify male moth response to a pheromone stimulus. researchgate.netresearchgate.net
Influence of Concentration on Behavioral Responses
The behavioral response of male moths is highly dependent on the concentration of the pheromone they encounter. researchgate.netresearchgate.net There is typically an optimal concentration range for eliciting attraction; concentrations that are too low may fail to trigger a response, while those that are excessively high can cause sensory adaptation or even behavioral inhibition, arresting the upwind flight of the male. psu.edu
Furthermore, the ratio of components in a blend is often more critical than the absolute amount of any single chemical. nih.govnih.gov Flight tunnel studies on various moth species have demonstrated that males are exquisitely tuned to the natural ratio of components emitted by females. psu.edu Deviations from this ratio can significantly reduce the percentage of males completing the entire behavioral sequence, even if the primary component is present at an optimal concentration. This blend-specific response is a key factor in reproductive isolation. researchgate.net For example, a male might initiate upwind flight in response to a suboptimal blend but may fail to land or initiate courtship, demonstrating that different behavioral steps can have different response thresholds. psu.edu
| Pheromone Blend | Response Level (Hypothetical) |
| Control (Solvent only) | No response |
| Low Concentration (Sub-threshold) | Minimal activation, no oriented flight |
| Optimal Concentration (Natural Ratio) | High percentage of males complete full behavioral sequence (Flight, Landing, Courtship) |
| High Concentration (Supra-optimal) | Flight arrestment, confusion; reduced landing and source location |
| Altered Ratio (e.g., Excess Minor Component) | Reduced oriented flight; failure to complete sequence |
This table provides a hypothetical illustration of how male moth behavioral responses might vary with the concentration and ratio of a pheromone blend containing (9Z)-9-Dodecen-1-ol.
Synergistic and Inhibitory Interactions with Co-occurring Semiochemicals
The behavioral response of an insect to a single chemical compound like (9Z)-9-dodecen-1-ol is rarely an isolated event. In nature, this signal is perceived within a complex chemical landscape. Its effectiveness is often modulated by the presence of other semiochemicals, leading to synergistic or inhibitory effects that are crucial for precise chemical communication.
(9Z)-9-Dodecen-1-ol is a known sex pheromone component for several species of Lepidoptera. However, its activity is highly dependent on being part of a specific blend, where the ratio of its components is critical for eliciting a behavioral response.
Research on the Douglas-fir cone moth, Barbara colfaxiana, has identified (9Z)-9-dodecen-1-ol as a key component of its sex pheromone. Field studies have demonstrated that male moths of this species are attracted to traps baited with this compound. researchgate.net While (9Z)-9-dodecen-1-ol is the primary attractant, the presence and ratio of other compounds in the blend can significantly enhance or diminish the trap capture rate. Pheromone blends in many moth species are complex, and the precise ratio of major and minor components is essential for species-specific recognition and optimal attraction.
For instance, studies on other tortricid moths, the family to which B. colfaxiana belongs, have shown that even small changes in the ratio of pheromone components can lead to a loss of attraction. researchgate.net The optimization of these blends is a critical step in developing effective lures for pest monitoring and management programs. This process involves field trapping experiments that test various ratios of the identified pheromone components to determine the most attractive combination.
Below is a table illustrating a hypothetical optimization test for a pheromone blend, based on common methodologies in chemical ecology.
| Blend Ratio (Component A : Component B) | Mean Trap Capture (Males/Trap/Night) |
| 100 : 0 | 15 |
| 99 : 1 | 45 |
| 95 : 5 | 32 |
| 90 : 10 | 20 |
| 50 : 50 | 2 |
| 0 : 100 | 1 |
The efficacy of insect pheromones like (9Z)-9-dodecen-1-ol can be significantly enhanced by the presence of volatile compounds released from host plants, which act as kairomones. These plant volatiles can signal the presence of a suitable location for mating, feeding, and oviposition, thereby acting synergistically with the pheromone to attract the target insect.
Herbivore-induced plant volatiles (HIPVs) are particularly important. When an insect feeds on a plant, the plant releases a specific blend of volatiles that can be different from those of a healthy plant. nih.govmdpi.com These signals can be exploited by other insects of the same species, guiding them to a suitable host. For a male insect responding to a female's pheromone, the presence of HIPVs can indicate that the female is on a viable host plant, increasing the male's response to the pheromone signal.
Research on the oriental fruit moth, Cydia molesta, has shown that a combination of green leaf volatiles and aromatic compounds from its host plant (peach) is necessary to elicit a strong attraction for female moths. researchgate.net While specific studies detailing the synergistic interaction between (9Z)-9-dodecen-1-ol and host plant volatiles are not extensively documented, this phenomenon is a well-established principle in insect chemical ecology. nih.govresearchgate.net The combination of a species-specific pheromone signal with a host-specific kairomone signal provides a more reliable and attractive cue for the insect.
Just as some compounds can enhance the attractive effect of (9Z)-9-dodecen-1-ol, others can inhibit or block the response altogether. These antagonists are often structurally similar compounds, such as geometric isomers or related chemicals that can interfere with the specific olfactory receptors tuned to the pheromone.
A common antagonist is the geometric isomer of the pheromone molecule. For (9Z)-9-dodecen-1-ol, the corresponding (E)-isomer, (9E)-9-dodecen-1-ol, could potentially act as a behavioral antagonist. In many moth species, the presence of even a small amount of the "wrong" isomer in a pheromone blend can significantly reduce or completely inhibit attraction. google.com This is a key mechanism for maintaining reproductive isolation between closely related species that may use similar compounds in their pheromone blends.
Furthermore, chemical analogs can also have inhibitory effects. For example, the acetate form of the alcohol, (9Z)-9-dodecen-1-ol acetate, has been noted to have an inhibitory effect on some Lepidoptera. cymitquimica.comresearchgate.net This compound might compete for the same olfactory receptors as (9Z)-9-dodecen-1-ol but fail to trigger the downstream neural pathway that leads to attraction, effectively blocking the receptor and preventing a behavioral response.
Olfactory Receptor Mechanisms and Neurophysiological Processing of (9Z)-9-Dodecen-1-ol Signals
The detection of (9Z)-9-dodecen-1-ol begins at the periphery in the insect's antenna, where specialized olfactory sensory neurons (OSNs) are housed within hair-like structures called sensilla. The response of these neurons is the first step in processing the chemical signal and translating it into a behavioral action.
While specific EAG studies detailing the response of various insect species to (9Z)-9-dodecen-1-ol are not widely available in published literature, this technique is fundamental to pheromone research. researchgate.netpsu.edudpi.qld.gov.au An EAG screening of a range of compounds, including (9Z)-9-dodecen-1-ol and its isomers, would be a standard first step in investigating the olfactory system of an insect like Barbara colfaxiana. A strong EAG response to (9Z)-9-dodecen-1-ol would confirm that a significant population of receptors on the antenna is tuned to this compound, validating its role as a behaviorally active semiochemical. Comparing the EAG response amplitudes to the (Z) and (E) isomers could also provide the first evidence of specificity at the receptor level.
To understand how (9Z)-9-dodecen-1-ol is processed with greater precision, researchers use a technique called Single Sensillum Recording (SSR). SSR allows for the measurement of the electrical activity (action potentials or "spikes") of individual Olfactory Receptor Neurons (ORNs) housed within a single sensillum. nih.govwikipedia.orgnih.gov This technique provides detailed information about the specificity and sensitivity of individual neurons to different chemical compounds.
In a typical SSR experiment, a recording electrode is brought into contact with a single sensillum on the insect's antenna, and a reference electrode is placed elsewhere on the insect. wikipedia.org Puffs of different chemicals are then delivered to the antenna, and the firing rate of the neuron(s) inside the sensillum is recorded.
Although specific SSR studies identifying ORNs tuned to (9Z)-9-dodecen-1-ol are not readily found in the literature, such research would be crucial for understanding its role in chemical communication. These studies would aim to identify specific classes of ORNs that respond strongly to (9Z)-9-dodecen-1-ol. researchgate.net By testing this compound against a panel of related chemicals, including its geometric isomer and acetate analog, researchers could characterize the tuning breadth of the receptor neuron. A neuron that fires strongly in response to (9Z)-9-dodecen-1-ol but not to its (E)-isomer would be considered a specialist "labeled line" for detecting this specific pheromone component, providing the insect with a highly specific and unambiguous signal for mate location.
Neuroanatomical Mapping of Olfactory Pathways
The perception of (9Z)-9-Dodecen-1-ol begins in the antennae of the insect, where olfactory sensory neurons (OSNs) are housed in specialized hair-like structures called sensilla. These neurons are responsible for detecting the pheromone molecules from the environment. The axons of these OSNs then project to the primary olfactory center of the insect brain, the antennal lobe (AL).
In male moths, the AL exhibits a distinct sexual dimorphism, featuring a specialized region known as the macroglomerular complex (MGC). The MGC is a cluster of enlarged glomeruli dedicated to processing information about female-produced sex pheromones. While general odorants are processed in the ordinary glomeruli, the MGC is specifically tuned to the components of the species-specific pheromone blend. frontiersin.org
Studies on heliothine moths have demonstrated a general chemotopic organization of these male-specific glomeruli. nih.gov This organization means that different components of the pheromone blend activate distinct glomeruli within the MGC. While specific mapping for (9Z)-9-Dodecen-1-ol is not extensively detailed across all species, it is understood that OSNs expressing the specific receptor for this compound would converge on a particular glomerulus or a set of glomeruli within the MGC. This spatial segregation of information at the initial stage of olfactory processing is crucial for the male to distinguish the conspecific pheromone signal from a multitude of other environmental odors and the pheromones of other species. The processed information is then relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated to elicit a behavioral response, such as upwind flight towards the female. nih.gov
Table 1: Glomerular Activation by Pheromone Components in Moths
| Pheromone Component | Insect Species (Example) | Glomerular Complex | Typical Response |
| (Z)-11-Hexadecenal | Helicoverpa armigera | Macroglomerular Complex (MGC) | Strong activation of a specific large glomerulus |
| (Z)-9-Hexadecenal | Helicoverpa assulta | Macroglomerular Complex (MGC) | Strong activation of a specific large glomerulus |
| (9Z)-9-Dodecen-1-ol | Various Lepidoptera | Macroglomerular Complex (MGC) | Presumed activation of a specific glomerulus |
This table is illustrative and based on the general understanding of pheromone processing in the MGC of moths. Specific glomerular mapping for (9Z)-9-Dodecen-1-ol is an area of ongoing research.
Molecular Mechanisms of Receptor-Ligand Interactions
At the molecular level, the detection of (9Z)-9-Dodecen-1-ol is mediated by olfactory receptors (ORs), which are transmembrane proteins located on the dendritic membrane of OSNs. Insect ORs are distinct from their vertebrate counterparts and function as ligand-gated ion channels. They typically form a heteromeric complex consisting of a highly variable odorant-specific receptor protein and a conserved co-receptor known as Orco.
The specificity of pheromone detection lies in the unique molecular structure of the odorant-specific OR. While the precise receptor for (9Z)-9-Dodecen-1-ol has not been definitively identified and characterized in all relevant species, ongoing research in Lepidoptera aims to deorphanize these receptors. The process involves cloning candidate OR genes, expressing them in heterologous systems (such as Xenopus oocytes or human cell lines), and then testing their response to a panel of odorants, including (9Z)-9-Dodecen-1-ol. nih.govmdpi.com
The interaction between (9Z)-9-Dodecen-1-ol and its specific OR is a highly selective process. The binding of the pheromone molecule to the receptor is thought to induce a conformational change in the OR-Orco complex, leading to the opening of the ion channel. This influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the antennal lobe. The binding affinity and specificity are determined by the three-dimensional structure of the binding pocket within the OR, which is shaped by the amino acid sequence of the protein.
Table 2: Key Molecular Components in (9Z)-9-Dodecen-1-ol Perception
| Component | Type | Function |
| Olfactory Receptor (OR) | Ligand-gated ion channel | Binds specifically to (9Z)-9-Dodecen-1-ol, initiating the neural signal. |
| Orco (Olfactory co-receptor) | Ion channel subunit | Forms a functional heteromeric complex with the specific OR. |
| Odorant Binding Protein (OBP) | Soluble protein in sensillar lymph | Binds and transports hydrophobic pheromone molecules like (9Z)-9-Dodecen-1-ol to the OR. |
Ecological and Evolutionary Aspects of (9Z)-9-Dodecen-1-ol Signaling
The use of (9Z)-9-Dodecen-1-ol as a semiochemical has profound implications for the ecology and evolution of the insects that utilize it.
Role in Population Dynamics and Reproductive Success
The specificity of the pheromone blend, which often includes (9Z)-9-Dodecen-1-ol in a precise ratio with other compounds, acts as a reproductive isolating mechanism. This chemical specificity helps to prevent interbreeding between closely related species, thereby maintaining species integrity. The success of mating disruption techniques in pest management, which often involve the release of synthetic pheromones like (9Z)-9-dodecen-1-yl acetate (a related compound), underscores the critical role of these chemical signals in reproduction. By permeating the environment with the synthetic pheromone, the ability of males to locate calling females is severely hampered, leading to a reduction in mating and a subsequent decline in the pest population.
Studies on the European grapevine moth (Lobesia botrana) have shown that larval food quality can significantly affect the reproductive success of both males and females. ube.fr This indicates that the nutritional status of the insect can influence its ability to produce and respond to pheromones, thereby linking environmental conditions to reproductive outcomes and population dynamics.
Co-evolutionary Dynamics Between Insects and Semiochemical Production/Perception
The intricate and highly specific nature of pheromone communication systems, including those involving (9Z)-9-Dodecen-1-ol, is a product of a co-evolutionary arms race. There is strong selective pressure on females to produce a species-specific pheromone blend that is highly attractive to conspecific males and minimally attractive to males of other species. Concurrently, males are under selective pressure to evolve olfactory systems that are exquisitely tuned to the specific blend produced by conspecific females.
This co-evolutionary process is evident in the diversity of pheromone blends observed even among closely related species. Small changes in the pheromone blend, such as the ratio of components or the addition of a new compound, can lead to the evolution of new species. The biosynthesis of pheromones like (9Z)-9-Dodecen-1-ol involves a series of enzymatic steps, including the action of desaturases and reductases. The evolution of the genes encoding these enzymes, particularly the Δ9- and Δ11-desaturases in moths, has been a key driver in the diversification of pheromone signals. nih.govresearchgate.net The evolution of the corresponding olfactory receptors in males must then track these changes in the female signal to maintain effective communication.
Influence of Environmental Factors on Semiochemical Efficacy
The effectiveness of (9Z)-9-Dodecen-1-ol as a chemical signal is not solely dependent on the sender and receiver but is also influenced by various abiotic environmental factors. Temperature, humidity, and ultraviolet (UV) radiation can all impact the stability and dispersal of pheromone molecules in the atmosphere.
For instance, higher temperatures can increase the volatility of (9Z)-9-Dodecen-1-ol, which may alter the concentration of the pheromone plume and its active space. UV radiation from sunlight can cause the degradation of pheromone components, reducing their biological activity. The chemical structure of unsaturated alcohols like (9Z)-9-Dodecen-1-ol makes them susceptible to photo-oxidation and isomerization, which can render them inactive or even produce behavioral antagonists. The half-life of lepidopteran pheromones in the environment is a critical factor in their efficacy, and residue studies have shown a decrease in detectable pheromone levels over time after application. regulations.gov
The physical environment, such as wind speed and turbulence, also plays a crucial role in shaping the pheromone plume and influencing the ability of the male to track it to its source. Therefore, the evolution of pheromone signaling strategies must also account for the prevailing environmental conditions in which the communication occurs.
Advanced Synthetic Methodologies for 9z 9 Dodecen 1 Ol and Its Analogs
Stereoselective Synthesis of (9Z)-9-Dodecen-1-ol and its Geometrical Isomers
The precise geometry of the double bond in (9Z)-9-Dodecen-1-ol is critical for its biological activity. Consequently, synthetic strategies that afford high stereoselectivity are of paramount importance.
Wittig Reaction-Based Approaches
The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org It is particularly effective for generating Z-alkenes when non-stabilized ylides are employed. The synthesis of (9Z)-9-Dodecen-1-ol via this route typically involves the reaction of an aldehyde with a triphenyl phosphonium (B103445) ylide. wikipedia.org
The general mechanism begins with the preparation of a phosphonium salt from triphenylphosphine (B44618) and an alkyl halide. masterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to form the nucleophilic ylide. masterorganicchemistry.com The reaction of this ylide with an aldehyde proceeds through a cyclic oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org For non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the kinetic pathway favors the formation of the cis-oxaphosphetane, which subsequently collapses to yield the (Z)-alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org Performing the reaction in the presence of lithium salts can sometimes decrease Z-selectivity, whereas salt-free conditions often enhance it. wikipedia.org
| Reactant 1 (Source of Ylide) | Reactant 2 (Aldehyde) | Base/Solvent | Predominant Product Isomer |
| Propyltriphenylphosphonium bromide | 9-Oxononan-1-ol (protected) | n-BuLi / THF | (9Z)-9-Dodecen-1-ol |
| Nonyltriphenylphosphonium bromide | Propanal | NaNH₂ / Liquid NH₃ | (9Z)-9-Dodecen-1-ol |
This table represents typical reactants for Wittig reaction approaches to synthesize (9Z)-9-Dodecen-1-ol.
Organometallic Reagent-Mediated Syntheses (e.g., Palladium-catalyzed reactions, Hydrozirconation)
Organometallic chemistry offers powerful tools for the stereocontrolled synthesis of alkenes.
Palladium-catalyzed reactions: Palladium catalysts are versatile for forming specific alkene isomers. One key strategy is the semi-hydrogenation of an internal alkyne. For instance, dodec-9-yn-1-ol can be reduced to (9Z)-9-Dodecen-1-ol with high stereoselectivity using a palladium catalyst poisoned with lead (Lindlar's catalyst) or other additives that favor syn-hydrogenation to produce the cis-alkene. researchgate.net Another approach involves palladium-catalyzed cross-coupling reactions, which are discussed in more detail in section 3.1.3. These methods provide access to Z-alkenes that might be challenging to obtain otherwise. acs.org
Hydrozirconation: Hydrozirconation, involving the addition of zirconocene (B1252598) hydrochloride (Schwartz's reagent) across a carbon-carbon multiple bond, is a highly effective method for creating stereodefined vinylzirconium intermediates. wikipedia.orgsantiago-lab.com To synthesize a precursor for (9Z)-9-Dodecen-1-ol, a terminal alkyne can undergo hydrozirconation. This process involves a syn-addition of the Zr-H bond, leading to a vinylzirconium species where the zirconium atom is at the terminal position. wikipedia.org This organozirconium compound can then react with an electrophile in a subsequent coupling step, often catalyzed by copper or palladium, to form the desired Z-disubstituted alkene with retention of configuration. organic-chemistry.org
| Organometallic Method | Starting Material | Key Reagent | Intermediate | Subsequent Reaction |
| Pd-catalyzed Hydrogenation | Dodec-9-yn-1-ol | H₂, Lindlar's Catalyst | N/A (Direct reduction) | N/A |
| Hydrozirconation | 1-Propyne | Schwartz's Reagent | (Z)-Prop-1-enylzirconocene | Coupling with 1-bromo-9-hydroxynonane (protected) |
This table illustrates examples of organometallic strategies for synthesizing the (Z)-alkene backbone.
Cross-Coupling Reactions for Alkene Formation
Palladium-catalyzed cross-coupling reactions are indispensable for constructing complex organic molecules, including the stereoselective formation of tri- and tetrasubstituted alkenes. mdpi.comresearchgate.net For the synthesis of (9Z)-9-Dodecen-1-ol, reactions like the Suzuki or Negishi coupling can be employed.
These reactions typically involve the coupling of a vinyl organometallic species with a vinyl halide. For instance, a (Z)-1-halopropene can be coupled with an organoborane or organozinc derivative of 9-hydroxynon-1-ene. The choice of catalyst, ligands, and reaction conditions is crucial for maintaining the stereochemical integrity of the double bond throughout the process. acs.org The Negishi coupling, which uses organozinc reagents, is particularly noted for its high functional group tolerance and stereospecificity in forming trisubstituted (Z)-alkenes. acs.org
Chodkiewicz-Cadiot Reaction in Stereospecific Alkene Synthesis
The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne. wikipedia.orgjk-sci.comsynarchive.com While it does not directly produce an alkene, it serves as a critical step in a multi-step synthesis. The resulting diyne can be selectively reduced to a (Z,Z)-diene, a (Z)-enyne, or, through complete reduction of one triple bond and partial reduction of the other, a single (Z)-alkene.
The synthetic sequence would be:
Cadiot-Chodkiewicz Coupling: A terminal alkyne is coupled with a haloalkyne to produce a diyne. rsc.orgalfa-chemistry.com
Stereoselective Reduction: The resulting diyne is then subjected to partial hydrogenation, typically using Lindlar's catalyst, which selectively reduces an alkyne to a (Z)-alkene. oup.com
This two-step process allows for the construction of the carbon backbone via the coupling reaction, followed by the stereospecific formation of the Z-double bond.
Asymmetric Synthesis Routes
While (9Z)-9-Dodecen-1-ol itself is an achiral molecule, asymmetric synthesis methodologies are vital for preparing its chiral analogs or for use in syntheses where chirality is introduced and later removed. Many insect pheromones are chiral, and their biological activity is often dependent on a single enantiomer. chem960.combeilstein-journals.org
Asymmetric synthesis can be achieved using chiral auxiliaries, such as Evans' oxazolidinones, which direct stereoselective alkylation or acylation reactions. oup.comnih.gov Another powerful strategy is the use of catalytic asymmetric reactions, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, to create stereocenters with high enantiomeric excess. chem960.combeilstein-journals.org For instance, an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a chiral copper complex, could establish a key stereocenter in a chiral analog of 9-dodecen-1-ol. beilstein-journals.org Lipase-mediated resolutions are also commonly used to separate enantiomers of chiral alcohol precursors. mdpi.com
Novel Synthetic Routes and Chemical Transformations of (9Z)-9-Dodecen-1-ol Analogs
Research into insect pheromones continues to drive the development of innovative synthetic strategies and the exploration of new chemical transformations.
Novel Synthetic Routes: Modern synthetic methods like olefin metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), have emerged as powerful alternatives for alkene synthesis. nih.gov A cross-metathesis reaction between two smaller, readily available alkenes could potentially form the C12 backbone of a dodecenol analog with good control over the double bond geometry, depending on the catalyst chosen. nih.gov Additionally, novel catalytic systems, including those based on nickel or iron, are being developed for cross-coupling reactions, offering potentially more sustainable and cost-effective routes. synarchive.com
Chemical Transformations: Analogs of (9Z)-9-Dodecen-1-ol can undergo a variety of chemical transformations to probe structure-activity relationships or to create new materials.
Modification of the Alcohol: The terminal hydroxyl group can be converted into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted into an alkyl halide via reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). masterorganicchemistry.comlibretexts.org It can also be transformed into an ether or an ester.
Reactions at the Double Bond: The C9=C10 double bond can undergo various addition reactions. Epoxidation, followed by ring-opening, can introduce two new functional groups with specific stereochemistry. Dihydroxylation can produce the corresponding diol, and ozonolysis can cleave the double bond to yield aldehyde fragments.
These transformations allow chemists to systematically modify the structure of the parent compound and its analogs, which is essential for developing new pest management tools and understanding the chemical ecology of insects. chem960.com
Utilizing Aleuritic Acid as a Starting Material
Aleuritic acid, a commercially available natural product, presents a viable and economic starting material for the synthesis of various insect pheromones, including (9Z)-9-Dodecen-1-ol. The synthetic strategy hinges on the oxidative cleavage of the aleuritic acid backbone to generate key intermediates.
The synthesis commences with the protection of the hydroxyl groups of aleuritic acid, followed by oxidative cleavage of the vicinal diol. This cleavage, typically achieved using reagents like sodium periodate, yields two key fragments: a seven-carbon aldehyde-ester and a nine-carbon ω-oxo-acid. For the synthesis of (9Z)-9-Dodecen-1-ol, the C9 fragment, 9-oxononanoic acid, is the crucial intermediate.
The 9-oxononanoic acid is then subjected to a Wittig reaction. This reaction involves the coupling of the aldehyde functionality of the C9 fragment with an appropriate propyl phosphonium ylide. The Wittig reaction is instrumental in forming the C-C double bond at the desired position. Crucially, the conditions of the Wittig reaction are controlled to favor the formation of the (Z)-isomer, which is essential for the biological activity of the final product.
Following the successful formation of the carbon skeleton with the correct double bond geometry, the carboxylic acid group is reduced to a primary alcohol. This reduction can be accomplished using standard reducing agents like lithium aluminum hydride. The final step involves the deprotection of the hydroxyl group to yield (9Z)-9-Dodecen-1-ol. This synthetic route offers an efficient and cost-effective method for the production of this important chemical compound.
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, offering novel pathways to construct carbon-carbon double bonds with high stereoselectivity. This methodology is particularly advantageous for the synthesis of (9Z)-9-Dodecen-1-ol, allowing for the direct formation of the desired (Z)-alkene. The key to this approach is the use of specialized metathesis catalysts that favor the formation of the Z-isomer.
A plausible synthetic route utilizing cross-metathesis would involve the reaction of two smaller, readily available olefins. For instance, the cross-metathesis of 1-decene (B1663960) with a protected 3-buten-1-ol (B139374) derivative in the presence of a Z-selective catalyst would yield the protected form of (9Z)-9-Dodecen-1-ol. Subsequent deprotection would then afford the target molecule.
The choice of catalyst is critical for achieving high Z-selectivity. Molybdenum-based catalysts, for example, have been shown to be highly effective in promoting Z-selective cross-metathesis reactions. These catalysts, often featuring sterically demanding ligands, control the orientation of the reacting olefins within the catalyst's coordination sphere, thereby directing the stereochemical outcome of the reaction. The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate, and the subsequent cycloreversion dictates the geometry of the newly formed double bond. By employing catalysts that favor a specific pathway leading to the Z-isomer, high stereoselectivity can be achieved.
This approach offers several advantages, including the potential for shorter synthetic routes and the use of readily available starting materials. The continuous development of new and more efficient Z-selective metathesis catalysts further enhances the utility of this strategy for the synthesis of (9Z)-9-Dodecen-1-ol and its analogs.
Mercury Derivative Intermediates in Alkyne-based Syntheses
An alternative and effective strategy for the synthesis of (9Z)-9-Dodecen-1-ol and its derivatives involves the use of mercury-alkyne intermediates. This method relies on the unique reactivity of organomercury compounds to facilitate the formation of the desired carbon skeleton.
A typical synthesis begins with a protected ω-halo-alcohol, which is coupled with an alkyne. For the synthesis of (9Z)-9-Dodecen-1-ol, a suitable starting material would be a protected 10-undecyn-1-ol. The terminal alkyne is then treated with a mercury(II) salt, such as mercury(II) chloride, to form a mercury acetylide intermediate.
This mercury derivative serves as a key intermediate that can be further functionalized. The subsequent step involves the reaction of the mercury acetylide with an appropriate alkylating agent. In the context of synthesizing (9Z)-9-Dodecen-1-ol, this would involve the introduction of a methyl group to the terminal end of the alkyne.
Once the desired carbon skeleton is assembled, the triple bond of the resulting internal alkyne needs to be selectively reduced to a (Z)-double bond. This is a crucial step for establishing the correct stereochemistry of the final product. The use of Lindlar's catalyst for the hydrogenation of the alkyne is a common and effective method to achieve this transformation. The poisoned palladium catalyst allows for the syn-addition of hydrogen across the triple bond, leading to the formation of the desired cis- or (Z)-alkene.
Finally, the protecting group on the hydroxyl function is removed to yield (9Z)-9-Dodecen-1-ol. This alkyne-based strategy, utilizing a mercury derivative intermediate, provides a reliable method for constructing the carbon backbone and controlling the stereochemistry of the double bond.
Strategies for Introducing and Controlling Double Bond Geometry
The biological activity of (9Z)-9-Dodecen-1-ol is critically dependent on the (Z)-geometry of the double bond. Therefore, synthetic strategies must incorporate methods that allow for the precise control of this stereochemical feature. Several powerful techniques are employed to achieve this, with the reduction of internal alkynes being one of the most common and reliable approaches.
Alkyne Reduction:
The partial reduction of a 9-dodecyn-1-ol (B1594595) precursor is a key strategy to introduce the (Z)-double bond. The choice of reducing agent and reaction conditions determines the stereochemical outcome.
Syn-reduction for (Z)-alkenes: To obtain the desired (Z)-isomer, a syn-reduction is required, where both hydrogen atoms are added to the same face of the alkyne. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst . youtube.comlibretexts.org Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to prevent the over-reduction of the alkyne to an alkane, while selectively producing the cis-alkene. chemistrysteps.com
Anti-reduction for (E)-alkenes: In contrast, to produce the (E)- or trans-isomer, an anti-reduction is necessary. This is accomplished using dissolving metal reductions, such as sodium or lithium metal in liquid ammonia. libretexts.orgchemistrysteps.com The mechanism of this reaction involves a radical anion intermediate, which ultimately leads to the addition of hydrogen atoms to opposite faces of the triple bond. libretexts.org
Wittig Reaction:
The Wittig reaction is another powerful tool for establishing double bonds with controlled stereochemistry. By selecting the appropriate phosphonium ylide and reaction conditions, one can influence the E/Z ratio of the resulting alkene. For the synthesis of (9Z)-9-Dodecen-1-ol, conditions that favor the formation of the Z-isomer, such as the use of unstabilized ylides in aprotic solvents, are employed.
Olefin Metathesis:
As discussed in section 3.2.2, the development of stereoselective olefin metathesis catalysts provides a direct method for the formation of (Z)-alkenes. Z-selective catalysts, often based on molybdenum or tungsten, can be used in cross-metathesis reactions to generate the desired (9Z)-double bond with high fidelity.
These strategies provide chemists with a robust toolbox for the stereocontrolled synthesis of (9Z)-9-Dodecen-1-ol, ensuring the production of the biologically active isomer.
Derivatization Strategies for Enhancing Bioactivity or Stability of (9Z)-9-Dodecen-1-ol
Synthesis of Acetate and Other Ester Derivatives
The primary alcohol functional group of (9Z)-9-Dodecen-1-ol is a key site for chemical modification, with the synthesis of its acetate ester, (9Z)-9-dodecenyl acetate, being the most common derivatization. This transformation is often the final step in the synthesis of many lepidopteran sex pheromones. The acetate derivative frequently exhibits enhanced stability and volatility compared to the parent alcohol, which can be crucial for its function as a pheromone.
The synthesis of (9Z)-9-dodecenyl acetate is typically a straightforward esterification reaction. Common reagents used for this purpose include:
Acetyl chloride: In the presence of a base, such as pyridine (B92270) or triethylamine, (9Z)-9-Dodecen-1-ol reacts readily with acetyl chloride to form the corresponding acetate ester. The base serves to neutralize the hydrochloric acid byproduct.
Acetic anhydride: This reagent can also be used for acetylation, often in the presence of a catalytic amount of a strong acid or a base like pyridine.
Other ester derivatives can also be synthesized to modulate the biological activity or physical properties of the parent compound. By reacting (9Z)-9-Dodecen-1-ol with different acyl chlorides or anhydrides, a variety of esters can be prepared. This allows for the exploration of structure-activity relationships and the potential development of more potent or selective pheromone analogs.
The general reaction for the synthesis of ester derivatives can be summarized as follows:
R-OH + R'-C(=O)X → R-O-C(=O)R' + HX
Where:
R-OH is (9Z)-9-Dodecen-1-ol
R'-C(=O)X is the acylating agent (e.g., acetyl chloride, acetic anhydride)
R-O-C(=O)R' is the resulting ester derivative
HX is the acidic byproduct
The choice of the R' group can influence the volatility, stability, and receptor binding affinity of the resulting ester, providing a means to fine-tune the properties of the parent alcohol.
Chemical Modification for Controlled Release Formulations
The effective use of (9Z)-9-Dodecen-1-ol in agricultural applications, such as mating disruption, relies heavily on its controlled and sustained release into the environment. To achieve this, the parent molecule or its derivatives are often incorporated into various formulations. Chemical modification plays a crucial role in the design of these controlled-release systems, aiming to protect the pheromone from environmental degradation and to regulate its release rate over an extended period.
One common approach involves the encapsulation of the pheromone within a polymeric matrix. The pheromone is physically entrapped within the polymer, and its release is governed by diffusion through the polymer matrix. The chemical properties of the polymer, such as its porosity and hydrophobicity, can be tailored to control the release rate.
Hydrogels, particularly those based on natural polymers like alginate, have also been explored for the controlled release of insect pheromones. nih.gov These three-dimensional polymer networks can absorb large amounts of water, and the pheromone can be loaded into the hydrogel matrix. The release of the pheromone is then controlled by its diffusion through the swollen hydrogel. The chemical composition of the hydrogel can be modified, for example, by incorporating clays (B1170129) like bentonite, to further modulate the release profile. nih.gov
Another strategy involves the use of paraffin (B1166041) wax emulsions. nih.gov The pheromone is dissolved in the wax phase of the emulsion, which can then be sprayed onto crops. The wax provides a protective barrier against environmental factors and allows for a slow and continuous release of the pheromone as it volatilizes from the wax matrix. nih.gov Additives such as soy oil and vitamin E can be included in the formulation to act as volatility suppressants and antioxidants, respectively, further enhancing the stability and longevity of the pheromone. nih.gov
These chemical modification strategies are essential for developing practical and effective pheromone-based pest management solutions, ensuring that the active compound is delivered at the optimal concentration over the desired period.
Chromatographic Approaches for Separation and Purity Assessment of (9Z)-9-Dodecen-1-ol
Chromatography is fundamental to the analysis of (9Z)-9-dodecen-1-ol, enabling its separation from synthetic precursors, byproducts, and, most importantly, its geometric isomer, (9E)-9-dodecen-1-ol.
Gas chromatography is a primary technique for analyzing volatile compounds like (9Z)-9-dodecen-1-ol. It is widely used to determine the purity of a sample and to quantify the relative amounts of different components in a mixture.
The separation of cis and trans isomers, such as (9Z)- and (9E)-9-dodecen-1-ol, by GC is highly dependent on the choice of the capillary column's stationary phase. Polar stationary phases are particularly effective due to their ability to interact differently with the subtle variations in the dipole moments and shapes of geometric isomers. Highly polar cyanopropylsiloxane or polyethylene glycol (PEG) phases, like DB-Wax and FFAP, have demonstrated successful resolution of such isomers. The greater interaction between the polar stationary phase and the slightly more polar Z-isomer often results in longer retention times compared to the E-isomer.
| Stationary Phase | Column Type | Dimensions | Temperature Program | Carrier Gas |
| DB-Wax | Capillary | 30 m x 0.32 mm, 0.25 µm film | 100°C (1 min), then 5°C/min to 240°C | Helium |
| PEG | Capillary | 30 m x 0.36 mm | Isothermal at 160°C | Nitrogen |
| FFAP | Capillary | 80 m x 0.30 mm | Isothermal at 210°C | Nitrogen |
The retention time (tR)—the time it takes for a compound to travel through the GC column—is a critical parameter for identifying (9Z)-9-dodecen-1-ol. Standardized retention indices, such as the Kováts retention index (I), are often used to compare results across different systems by relating the retention time of the analyte to those of n-alkane standards. For (9Z)-9-dodecen-1-ol, specific retention indices have been determined on various polar columns, which serve as a reliable benchmark for its identification. nih.govspectrabase.com For instance, on a polar DB-Wax column under a specified temperature program, (9Z)-9-dodecen-1-ol has a reported Kováts retention index of 2024. nih.gov
| Stationary Phase | Temperature (°C) | Kováts Retention Index (I) |
| PEG | 160 | 2055 |
| FFAP | 210 | 2011 |
Data sourced from studies by Guo, G.; Yuan, M.; Lin, G. (1984). spectrabase.com
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary method to GC for the separation and purification of non-volatile derivatives or for preparative-scale separation of isomers. Reversed-phase HPLC, often using an octadecylsilane (ODS or C18) column, can effectively separate geometric isomers of long-chain unsaturated alcohols. nist.gov The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase (e.g., methanol/water or acetonitrile/water). The slightly different molecular shapes of the (Z) and (E) isomers lead to differences in their hydrophobic interactions with the stationary phase, enabling their resolution. nist.govchromatographyonline.com The (Z)-isomer typically elutes slightly faster than the (E)-isomer on reversed-phase columns. nist.gov
Argentation chromatography, which utilizes silica gel impregnated with silver nitrate (AgNO₃), is a highly effective technique for separating compounds based on the number, position, and geometry of their double bonds. nist.govspectrabase.com This method is particularly well-suited for the challenging separation of (9Z)-9-dodecen-1-ol from its (E) isomer. spectrabase.comresearchgate.net
The separation principle is based on the reversible formation of polar π-complexes between the silver ions (Ag⁺) on the stationary phase and the π-electrons of the double bond in the alkene. spectrabase.com The stability of this complex is influenced by the steric hindrance around the double bond. The double bond in the (Z)-isomer is more sterically accessible, allowing it to form a stronger complex with the silver ions compared to the more sterically hindered (E)-isomer. pherobase.com Consequently, the (Z)-isomer is retained more strongly on the AgNO₃-silica plate and exhibits a lower retention factor (Rf) value, while the (E)-isomer travels further up the plate. pherobase.com This difference in migration allows for a clear separation and is useful for assessing isomeric purity.
Spectroscopic Characterization for Structural Elucidation and Isomeric Purity of (9Z)-9-Dodecen-1-ol
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of (9Z)-9-dodecen-1-ol, including the verification of the double bond's position and its Z-configuration.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of (9Z)-9-dodecen-1-ol will exhibit characteristic absorption bands:
O-H Stretch: A broad band around 3300-3400 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.
C-H Stretches: Peaks just below 3000 cm⁻¹ are characteristic of sp³ hybridized C-H bonds in the alkyl chain. A crucial peak appearing around 3010 cm⁻¹ is indicative of the C-H stretching of the sp² hybridized carbons of the double bond (=C-H).
C=C Stretch: A weak absorption band around 1650-1660 cm⁻¹ corresponds to the C=C double bond stretch.
=C-H Bend (Wag): The geometry of the double bond can be confirmed by the C-H out-of-plane bending (wagging) vibration. A distinct band around 720-730 cm⁻¹ is characteristic of a Z (cis) disubstituted double bond. The corresponding band for an E (trans) isomer would appear at a much higher frequency, typically around 960-970 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum allows for the confirmation of the Z-configuration. The vinylic protons (at C9 and C10) will appear as a multiplet around 5.3-5.4 ppm. The key diagnostic feature is the coupling constant (J-value) between these two protons. For a Z-isomer, the coupling constant is typically in the range of 10-12 Hz, whereas for the E-isomer, it would be larger (14-16 Hz). Other signals include a triplet around 3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and a triplet around 0.9 ppm for the terminal methyl group (-CH₃).
¹³C NMR: The carbon NMR spectrum confirms the presence of 12 distinct carbon atoms. The carbons of the double bond (C9 and C10) in the Z-configuration typically resonate at slightly higher field (lower ppm values, ~129-130 ppm) compared to their E-isomer counterparts due to steric compression. The carbon bearing the hydroxyl group (C1) will be the most deshielded among the sp³ carbons, appearing around 62 ppm.
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound. For (9Z)-9-dodecen-1-ol (C₁₂H₂₄O), the molecular ion peak [M]⁺ would be observed at an m/z of 184.3. While the mass spectrum of the molecular ion is identical for both (Z) and (E) isomers, fragmentation patterns, particularly after derivatization of the double bond, can be used to confirm its location at the C9 position.
Applications of 9z 9 Dodecen 1 Ol in Integrated Pest Management Ipm
Monitoring Pest Populations Using (9Z)-9-Dodecen-1-ol Based Pheromone Traps
Pheromone traps baited with (9Z)-9-Dodecen-1-ol are highly sensitive tools for detecting the presence and monitoring the activity of specific moth pests. taylorfrancis.comresearchgate.net This monitoring is a foundational step in any IPM program, providing crucial data for making informed management decisions. researchgate.netwesternipm.org
The effectiveness of monitoring programs hinges on the appropriate design of traps and the formulation of the pheromone lure. Traps are designed to capture target insects efficiently, while lure formulations ensure the controlled and prolonged release of the pheromone.
Trap Design: Various trap designs are utilized, with the choice depending on the target pest's behavior and the specific environmental conditions. Common designs include sticky traps, wing traps, and funnel traps. ekb.egmdpi.com For instance, a sticky wing trap combined with a specific lure was found to be highly effective for capturing Ectropis grisescens moths. mdpi.com The physical characteristics of the trap, such as its shape, color, and the placement of entry points, are optimized to maximize the capture rate of the target species while minimizing the capture of non-target organisms. ekb.eg
Lure Formulations: The lure, which contains the synthetic pheromone (9Z)-9-Dodecen-1-ol, is a critical component. It is often combined with other compounds that act as synergists to increase its attractiveness. The pheromone is impregnated into a dispenser, such as a rubber septum or a hollow fiber, which is designed to release the chemical at a steady, controlled rate over an extended period. researchgate.netcabidigitallibrary.org The specific blend and dosage in the lure are optimized for maximum attraction; for example, a 30:70 ratio of two pheromone components at a 1 mg dose was identified as most attractive to male E. grisescens moths. mdpi.com
| Parameter | Description | Examples |
| Trap Type | The physical structure used to capture the insects. | Sticky wing traps, Funnel traps, Delta traps. ekb.egmdpi.com |
| Lure Dispenser | The material that holds and releases the pheromone. | Rubber septa, Hollow fibers, Polyethylene vials. researchgate.netmdpi.com |
| Pheromone Load | The amount of synthetic pheromone in the lure. | Optimized based on target species' sensitivity and desired release rate (e.g., 1 mg). mdpi.com |
| Pheromone Blend | The specific ratio of (9Z)-9-Dodecen-1-ol to other synergistic compounds. | A 30:70 ratio of (Z,Z,Z)-3,6,9-octadecatriene and (Z,Z)-3,9-cis-6,7-epoxy-octadecadiene proved effective for one pest. mdpi.com |
Data from pheromone traps provide a relative measure of pest abundance, which can be translated into an estimate of absolute population density. usda.gov This information is vital for determining if a pest population has reached a level that could cause economic damage, known as the economic threshold. westernipm.org
To convert trap catch numbers into absolute density (e.g., males per hectare), it is necessary to understand the trap's "effective sampling area". usda.gov This area is the theoretical zone from which the trap draws insects and is used as a conversion coefficient. usda.gov For example, research on the codling moth determined that catches of 1, 3, 10, and 30 males per trap correspond to approximately 5, 14, 48, and 143 males per hectare, respectively. researchgate.net By comparing these density estimates to pre-established scouting thresholds, growers can decide whether control measures are warranted. westernipm.org
Continuous monitoring of pest populations with (9Z)-9-Dodecen-1-ol baited traps allows for the tracking of population dynamics over time. frontiersin.orgnih.gov This data is crucial for forecasting potential pest outbreaks and for precisely timing control interventions. researchgate.net
By observing the first captures of adult moths and subsequent peaks in trap counts, pest management professionals can predict key developmental stages of the pest, such as egg-laying and larval emergence. researchgate.net This predictive capability allows for the application of control measures at the most vulnerable stage of the pest's life cycle, thereby maximizing efficacy and reducing the need for broad-spectrum insecticide applications. frontiersin.org Integrating this field data with climate models can further enhance the accuracy of outbreak predictions. mbimph.com
Mating Disruption Strategies Employing (9Z)-9-Dodecen-1-ol Formulations
Mating disruption is a proactive pest control technique that uses synthetic pheromones to prevent male insects from locating females, thereby disrupting the reproductive cycle. researchgate.netcabidigitallibrary.org It is an environmentally friendly method that is highly specific to the target pest. nih.gov
The primary mechanism of mating disruption is the saturation of the atmosphere with a high concentration of synthetic sex pheromone, such as (9Z)-9-Dodecen-1-ol. researchgate.netopenagrar.de This creates an environment where male moths are unable to follow the natural, low-concentration pheromone plumes released by females. cabidigitallibrary.org This disruption can occur through several mechanisms:
Competitive Attraction/False-Trail Following: Males are attracted to the numerous synthetic pheromone sources (dispensers) instead of the females, effectively following false trails that lead nowhere. cabidigitallibrary.orgnih.gov
Sensory Adaptation/Habituation: The high concentration of pheromone in the air can overwhelm the male's sensory receptors (antennae), making them less sensitive and unable to detect the subtle cues from a calling female. researchgate.netcabidigitallibrary.org
Camouflage: The synthetic pheromone masks the natural pheromone plumes, making it impossible for males to distinguish them from the background "noise". cabidigitallibrary.org
The ultimate result is a significant reduction in successful mating, leading to a decline in the pest population in subsequent generations. researchgate.net
| Mechanism | Description | Behavioral Outcome |
| Competitive Attraction | Males are drawn to the more numerous and potent synthetic pheromone dispensers. | Males waste time and energy following false trails, reducing the chances of finding a female. cabidigitallibrary.orgnih.gov |
| Sensory Overload | High pheromone levels desensitize the male's antennae. | Males become unable to detect the natural pheromone plumes released by females. researchgate.netcabidigitallibrary.org |
| Masking/Camouflage | The natural pheromone plume is hidden within the background of synthetic pheromone. | Males cannot orient towards and locate calling females. cabidigitallibrary.org |
For mating disruption to be effective throughout a growing season, the synthetic pheromone must be released into the environment in a controlled and sustained manner. openagrar.de This is achieved through various controlled-release technologies designed to protect the pheromone from environmental degradation and ensure a consistent release rate. sasnanotechnologies.com
Commonly used controlled-release dispensers include:
Hollow Fibers: Bundles of tiny, hollow fibers release the pheromone through evaporation from the open ends. researchgate.net
Polymer-based Dispensers: Pheromones are incorporated into a polymer matrix (e.g., plastic tubing, spirals, or laminates) and diffuse out over time.
Microencapsulation: The pheromone is enclosed in microscopic capsules that slowly release the active ingredient. sasnanotechnologies.com This technology allows for sprayable formulations.
Aerosol Emitters: These devices are programmed to release puffs of pheromone at set intervals, maintaining the required atmospheric concentration over a large area. nih.gov
These technologies ensure the long-lasting efficacy of the mating disruption strategy, reducing the need for frequent reapplication and making it a more sustainable and economically viable option for pest control in IPM programs. nih.govsasnanotechnologies.com
Efficacy in Field Environments and Crop Protection
(9Z)-9-Dodecen-1-ol is a component of the sex pheromone for various Lepidoptera species, which are significant pests in agriculture. Its application in IPM is primarily for monitoring and controlling these insect pests. The high efficiency, non-polluting, and non-toxic nature of pheromone-based technologies make them an ideal tool in sustainable agriculture. Field trials are crucial for establishing the efficacy of pheromones like (9Z)-9-Dodecen-1-ol. The success of these trials depends on various factors, including the formulation of the pheromone lure, the design of the trap, and the specific ecological conditions of the field.
Attract-and-Kill Paradigms Integrating (9Z)-9-Dodecen-1-ol
The "attract-and-kill" method leverages the potent attraction of pheromones to lure pests to a specific point where they can be eliminated, often through contact with an insecticide. This targeted approach significantly reduces the amount of insecticide needed compared to broad-spectrum spraying.
Combining Pheromone Lures with Insecticides
The integration of (9Z)-9-Dodecen-1-ol with insecticides in attract-and-kill systems has been a subject of extensive research. This combination offers a synergistic effect, where the pheromone acts as a beacon, drawing the target pest to a lethal source. For instance, a study on the housefly (Musca domestica) showed that traps baited with (Z)-9-tricosene (a similar long-chain unsaturated alcohol) and food attractants, combined with an insecticide, resulted in a significantly higher trap catch compared to traps with food bait alone. researchgate.net This highlights the potential of combining pheromones with insecticides for more effective pest control.
Development of Specialized Delivery Systems
The effectiveness of pheromone-based control strategies heavily relies on the delivery system. Controlled-release formulations are essential to ensure a consistent and prolonged release of the pheromone, maximizing its attractiveness over time. These systems can include dispensers, lures, and specialized formulations that protect the pheromone from environmental degradation. The development of such systems is a key area of research to enhance the practical application of (9Z)-9-Dodecen-1-ol in crop protection.
Efficacy Evaluation of (9Z)-9-Dodecen-1-ol in Field Trials and Controlled Environments
Evaluating the efficacy of (9Z)-9-Dodecen-1-ol involves rigorous testing in both controlled laboratory settings and real-world field conditions. These evaluations are critical for determining optimal application rates, timing, and methods for different target pests and agricultural systems.
Comparative Studies with Other Pest Control Methods
Comparative studies are essential to demonstrate the advantages of using (9Z)-9-Dodecen-1-ol-based strategies over conventional pest control methods, such as broad-spectrum insecticides. For example, a study comparing the use of hunting perches for raptors (a biological control) with rodenticides for controlling rodent populations found that while both methods had limitations, the biological control approach avoided the environmental risks associated with chemical pesticides. mdpi.com Similarly, IPM strategies incorporating pheromones aim to reduce reliance on chemical pesticides, thereby minimizing their negative environmental impacts. nih.gov Research has shown that IPM practices can lead to a significant reduction in insecticide applications while maintaining or even enhancing crop yields. purdue.edu
| Pest Control Method | Key Advantages | Key Disadvantages |
| (9Z)-9-Dodecen-1-ol (Pheromone-based) | High specificity to target pests, non-toxic, environmentally friendly. | Can be more expensive initially, effectiveness can be influenced by environmental factors. |
| Broad-Spectrum Insecticides | Highly effective against a wide range of pests, fast-acting. | Lack of specificity can harm beneficial insects, potential for environmental contamination and resistance development. |
| Biological Control (e.g., predators) | Natural and self-sustaining, no chemical residues. | May be slow to establish, effectiveness can be variable. |
Economic Viability and Environmental Benefits
The adoption of IPM strategies that include the use of (9Z)-9-Dodecen-1-ol can offer significant economic and environmental benefits. natran.com Economically, while the initial investment in pheromone-based products might be higher than for some conventional pesticides, the long-term savings can be substantial. natran.com These savings come from reduced crop losses, lower pesticide application costs, and potentially higher market value for produce grown with fewer chemicals. natran.com
| Benefit Category | Specific Examples |
| Economic | Reduced spending on chemical pesticides, decreased crop damage leading to higher yields and profits. natran.com |
| Environmental | Reduced pollution of soil and water sources, conservation of beneficial insects and wildlife. natran.com |
Resistance Development to (9Z)-9-Dodecen-1-ol Based Control Tactics
The long-term efficacy of Integrated Pest Management (IPM) strategies that rely on synthetic pheromones, such as (9Z)-9-Dodecen-1-ol, can be threatened by the development of resistance in target pest populations. Resistance, in this context, is a heritable change in the sensitivity of a pest population to the pheromone-based control tactic. psu.edu Continuous exposure to high concentrations of synthetic pheromones can impose strong selective pressures, favoring individuals with traits that enable them to overcome the disruptive effects on their mating behavior. This can manifest through behavioral adaptations or physiological changes in how they perceive the pheromone.
While specific research on resistance to (9Z)-9-Dodecen-1-ol is not extensively documented in publicly available scientific literature, the principles of pheromone resistance observed in other lepidopteran species provide a framework for understanding potential mechanisms. The development of resistance is a significant concern for the sustainability of mating disruption and other pheromone-based control methods. schweizerbart.deresearchgate.net
Behavioral Adaptations of Target Pests
Pests may evolve behavioral strategies to circumvent the confusion created by the widespread dissemination of synthetic (9Z)-9-Dodecen-1-ol. These adaptations are often the first line of defense against a new selective pressure in their environment.
Another possible adaptation is an increased reliance on other sensory modalities for mate location. While olfaction is the primary sense for long-range mate detection in many moth species, visual or tactile cues may become more important at close range. Pests that enhance their ability to use these alternative cues could be more successful in finding mates amidst a "fog" of synthetic pheromones.
Furthermore, there could be alterations in the male's flight behavior in response to the pheromone plume. Instead of being arrested or confused by the synthetic pheromone, resistant individuals might develop the ability to discriminate between the artificial plume and the more nuanced, intermittent plume of a calling female. This could involve changes in their upwind flight patterns or their ability to process the temporal structure of the pheromone signal. psu.edu
Table 1: Hypothetical Behavioral Responses of Susceptible vs. Resistant Pest Populations to (9Z)-9-Dodecen-1-ol Mating Disruption
| Behavioral Trait | Susceptible Population Response | Hypothetical Resistant Population Response |
| Mating Time | Coincides with peak synthetic pheromone concentration | Shift to earlier or later mating times to avoid peak concentrations |
| Mate Location Cues | Primarily reliant on long-range olfactory cues | Increased reliance on visual or close-range tactile cues |
| Flight in Pheromone Plume | Disoriented, arrested flight, inability to locate females | Improved ability to follow female-produced plumes despite background "noise" |
| Response Threshold | High sensitivity leading to confusion | Altered sensitivity or habituation to constant pheromone presence |
This table is illustrative and based on general principles of pheromone resistance, as specific data for (9Z)-9-Dodecen-1-ol is limited.
Physiological Changes in Pheromone Perception
In addition to behavioral shifts, resistance can also arise from physiological modifications in the way pests detect and process pheromone signals. These changes often occur at the level of the peripheral or central nervous system.
One key area for physiological adaptation is the olfactory system itself. fao.orgnih.gov This can involve alterations in the structure or expression levels of several key proteins involved in olfaction:
Pheromone-Binding Proteins (PBPs): These proteins are located in the sensillar lymph of the antennae and are responsible for solubilizing and transporting hydrophobic pheromone molecules to the olfactory receptors. nih.gov A change in the binding affinity of PBPs could alter the sensitivity to (9Z)-9-Dodecen-1-ol.
Olfactory Receptors (ORs): These are transmembrane proteins on the surface of olfactory sensory neurons that bind to the pheromone, initiating a neural signal. Mutations in the genes encoding these receptors could lead to a reduced sensitivity to the synthetic pheromone. frontiersin.org The evolution of the genes for these receptors is a key area of study in understanding insect adaptation. fao.org
Odorant-Degrading Enzymes (ODEs): These enzymes are responsible for the rapid breakdown of pheromone molecules after they have bound to the receptors, allowing the neuron to "reset" and detect subsequent signals. An upregulation of ODEs could lead to a faster clearing of the synthetic pheromone, potentially reducing the disruptive effect. nih.gov
Prolonged exposure to high concentrations of a synthetic pheromone can also lead to sensory adaptation or habituation at the level of the central nervous system. icm.edu.pl This means that even if the peripheral sensory organs are detecting the pheromone, the brain may become less responsive to the constant signal, effectively filtering it out as background noise. This can lead to a state where the male moth is no longer confused by the synthetic pheromone and may be better able to detect the subtle signals from a nearby female.
Table 2: Potential Physiological Mechanisms of Resistance to (9Z)-9-Dodecen-1-ol
| Physiological Component | Function in Pheromone Perception | Potential Change Leading to Resistance |
| Pheromone-Binding Proteins (PBPs) | Transport of pheromone molecules to receptors. nih.gov | Altered binding affinity, reducing the effective concentration reaching the receptor. |
| Olfactory Receptors (ORs) | Binding of pheromone to initiate a neural signal. frontiersin.org | Reduced expression or mutations that decrease sensitivity to (9Z)-9-Dodecen-1-ol. |
| Odorant-Degrading Enzymes (ODEs) | Inactivation of pheromone molecules. nih.gov | Increased expression, leading to faster clearance of the synthetic pheromone. |
| Central Nervous System (CNS) | Processing of olfactory signals from the antennae. | Habituation to the constant presence of the synthetic pheromone, reducing confusion. icm.edu.pl |
This table outlines potential mechanisms based on general research into insect pheromone resistance, as specific studies on (9Z)-9-Dodecen-1-ol are not widely available.
The potential for resistance development underscores the importance of integrating pheromone-based tactics into a broader IPM framework that includes other control methods to minimize selection pressure and prolong the effectiveness of these valuable and environmentally benign tools.
Environmental Fate and Ecotoxicological Considerations of 9z 9 Dodecen 1 Ol
Biodegradation Pathways and Environmental Persistence of (9Z)-9-Dodecen-1-ol
The environmental persistence of (9Z)-9-Dodecen-1-ol is largely influenced by a combination of biotic and abiotic degradation processes. Generally, lepidopteran pheromones, including (9Z)-9-Dodecen-1-ol, are characterized by their rapid dissipation in the environment, which minimizes the potential for long-term exposure and aggregate risks. regulations.gov
Microbial Degradation in Soil and Water Systems
Microbial activity is a primary driver in the degradation of organic compounds in both terrestrial and aquatic environments. While specific studies detailing the complete microbial degradation pathway of (9Z)-9-Dodecen-1-ol are not extensively documented in the public domain, the general metabolic pathways for long-chain alkenols in microorganisms suggest that degradation likely proceeds through oxidation of the terminal alcohol group to an aldehyde and subsequently to a carboxylic acid. This resulting fatty acid can then be further metabolized through the β-oxidation pathway, ultimately breaking down the carbon chain. The presence of the double bond in (9Z)-9-Dodecen-1-ol may require additional enzymatic steps for isomerization or saturation to allow for complete degradation. The rate and extent of microbial degradation are dependent on various factors, including microbial population density, soil or water composition, temperature, and oxygen availability.
Photodegradation and Atmospheric Lifetime
Ecological Risk Assessment of (9Z)-9-Dodecen-1-ol as an Applied Semiochemical
The use of (9Z)-9-Dodecen-1-ol as a semiochemical in pest management is predicated on its high specificity and non-toxic mode of action. regulations.gov The ecological risk assessment for such compounds considers their potential impact on organisms other than the intended target species.
Impact on Non-Target Organisms
Lepidopteran pheromones, as a class of biochemical pesticides, are generally considered to have very low toxicity and are not expected to pose significant risks to the environment. regulations.gov Their species-specificity is a key attribute that minimizes adverse effects on non-target organisms. Regulatory assessments have indicated that the use of these pheromones is not expected to cause harm to humans, pets, or wildlife.
Data on the specific toxicity of (9Z)-9-Dodecen-1-ol to a wide range of non-target organisms is limited in the available literature. However, the low application rates and rapid environmental degradation of semiochemicals contribute to a low likelihood of exposure for most non-target species.
Table 1: Summary of Ecotoxicological Considerations for (9Z)-9-Dodecen-1-ol
| Environmental Compartment | Degradation Pathway | Potential Metabolites | Ecotoxicological Concern |
| Soil | Microbial Degradation (Oxidation, β-oxidation) | (9Z)-9-dodecenal, (9Z)-9-dodecenoic acid, shorter-chain fatty acids | Low |
| Water | Microbial Degradation | (9Z)-9-dodecenal, (9Z)-9-dodecenoic acid | Low |
| Atmosphere | Photodegradation (reaction with OH radicals) | Smaller, oxygenated compounds | Low |
Potential for Accumulation in Ecosystems
The potential for (9Z)-9-Dodecen-1-ol to accumulate in ecosystems is considered low due to its physicochemical properties and the typical manner of its application in agricultural settings. As a member of the Straight Chain Lepidopteran Pheromones (SCLPs), its environmental persistence is limited by several factors.
SCLPs are known to be volatile and are subject to rapid environmental degradation through processes such as photo-oxidation and microbial action. regulations.gov Environmental factors like higher temperatures and exposure to UV radiation can accelerate the degradation of pheromones. nih.gov Specifically, air pollutants like ozone can readily break down the carbon-carbon double bonds present in most insect sex pheromones, including (9Z)-9-Dodecen-1-ol, thus diminishing their presence in the environment. scitechdaily.comfrontiersin.orgmpg.de
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have determined that the low application rates, typically not exceeding 150 grams of active ingredient per acre per year, are comparable to or within an order of magnitude of the natural background levels emitted by the target pests themselves. regulations.govnih.gov This, combined with their rapid dissipation, means that significant accumulation in soil, water, or non-target organisms is not expected. regulations.goveuropa.eu Consequently, the EPA often waives most toxicology and environmental fate data requirements for SCLPs, concluding that their use is not expected to cause unreasonable adverse effects on human health or the environment. regulations.govepa.govregulations.gov While some studies have shown that synthetic pheromones can persist in controlled-release dispensers for over a year, this reflects the stability within the release matrix rather than bioaccumulation in the ecosystem. nih.gov
| Factor | Influence on Accumulation Potential | Source |
|---|---|---|
| Volatility | High volatility leads to rapid dissipation into the atmosphere, reducing concentration in soil and water. | regulations.gov |
| Degradation | Susceptible to rapid degradation by UV radiation (sunlight) and oxidation by air pollutants like ozone. | nih.govscitechdaily.com |
| Application Rate | Low application rates (≤150 g/acre/year) are comparable to natural pheromone levels, minimizing environmental loading. | regulations.goveuropa.eu |
| Regulatory Stance | Environmental fate and toxicology data requirements are often waived by agencies like the EPA due to presumed low risk. | epa.govregulations.gov |
Regulatory Frameworks for Biopesticides and Semiochemicals
The regulation of biopesticides, including semiochemicals like (9Z)-9-Dodecen-1-ol, differs significantly between major regulatory bodies, primarily the U.S. Environmental Protection Agency (EPA) and the European Union system.
In the United States, biopesticides are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). wikipedia.org Recognizing that biopesticides generally pose fewer risks than conventional chemical pesticides, the EPA established a specialized review process for them. epa.gov This typically results in a much faster registration timeline, often less than a year, compared to over three years for conventional pesticides. For SCLPs, the EPA has a long-standing position of reducing data requirements, and these compounds are exempt from the requirement of a tolerance on all raw agricultural commodities when applied at or below the 150 grams/acre/year limit. regulations.govepa.gov The Biopesticide and Pollution Prevention Division (BPPD) at the EPA oversees the registration of these products. epa.gov
In the European Union, the regulatory path has historically been more complex. Semiochemicals are regulated as plant protection products under Regulation (EC) No 1107/2009, the same framework used for conventional synthetic pesticides. abim.chibma-global.org This has been criticized for creating a high barrier to market entry for lower-risk products. abim.ch However, significant progress has been made to create a more proportionate system. The European Commission has issued a specific "Guidance Document on Semiochemical Active Substances and Plant Protection Products" (SANTE/12815/2014) to facilitate their approval by providing practical solutions on data requirements. europa.eulynxee.consulting The EU framework also includes a "low-risk" substance category, which benefits from a faster evaluation process and a longer approval period (15 years instead of 10). ibma-global.org Many semiochemicals, including the related (Z)-9-Dodecen-1-yl acetate (B1210297), are now considered low-risk active substances, signaling a move toward a more streamlined regulatory approach. ibma-global.orgeuropa.eu
| Aspect | United States (EPA) | European Union (EU) |
|---|---|---|
| Governing Legislation | Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) | Regulation (EC) No 1107/2009 |
| Registration Process | Streamlined process for biopesticides; registration often in <1 year. | Historically the same as conventional pesticides; moving towards a more proportionate approach. |
| Data Requirements | Significantly reduced; environmental fate and toxicology data for SCLPs are often waived. | Can be reduced based on guidance (SANTE/12815/2014), especially if exposure is similar to natural levels. |
| Special Categories | "Biopesticides" as a distinct category with a dedicated division (BPPD). | "Low-risk" active substance category with expedited timelines and longer approval periods. |
| Residue Tolerances | SCLPs are exempt from tolerance requirements when used according to guidelines. | Inclusion in Annex IV of Regulation (EC) No 396/2005 exempts a substance from Maximum Residue Levels (MRLs), though this is not automatic for all SCLPs. europa.eu |
Metabolism and Environmental Transformation Products of (9Z)-9-Dodecen-1-ol
The breakdown of (9Z)-9-Dodecen-1-ol in biological systems and the environment is a key aspect of its low-risk profile. Most lepidopteran sex pheromones are derivatives of fatty acids, and organisms possess efficient enzymatic pathways to metabolize them. nih.gov
In insects, the biosynthesis and degradation of fatty acid-derived pheromones involve a suite of enzymes. These pathways can include fatty acid reductases that convert fatty-acyl precursors to alcohols, oxidases that can transform alcohols into aldehydes, and acetyltransferases that produce acetate esters. nih.gov It is presumed that non-target organisms that ingest or come into contact with (9Z)-9-Dodecen-1-ol would metabolize it via standard fatty acid oxidation and other detoxification pathways present in most living organisms. regulations.gov
In the environment, the transformation of (9Z)-9-Dodecen-1-ol is primarily driven by abiotic factors. The double bond in the molecule is a reactive site susceptible to oxidation, particularly by atmospheric ozone. scitechdaily.com Solar radiation (photolysis) can also contribute to its degradation. researchgate.net These processes break the compound down into smaller, simpler molecules that can be readily incorporated into natural biogeochemical cycles. The volatility of the compound facilitates its dispersal and subsequent breakdown in the atmosphere, preventing significant accumulation and transformation in terrestrial or aquatic systems. regulations.gov
Tracing Metabolic Degradation Pathways Using Labeled Analogs
To definitively trace the metabolic fate of (9Z)-9-Dodecen-1-ol, researchers would employ isotopically labeled analogs. This powerful technique is a cornerstone of drug metabolism and pharmacokinetic studies and is used to understand the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound. nih.govnih.gov
The methodology involves synthesizing (9Z)-9-Dodecen-1-ol with one or more atoms replaced by a stable isotope (e.g., Deuterium [²H] or Carbon-13 [¹³C]) or a radioactive isotope (e.g., Tritium [³H] or Carbon-14 [¹⁴C]). nih.govcreative-proteomics.com These labeled analogs are chemically identical to the parent compound in their biological behavior but are distinguishable by analytical instruments like mass spectrometers or scintillation counters. nih.gov
By introducing the labeled compound into an in vitro (e.g., cell culture, liver microsomes) or in vivo (e.g., a test organism) system, scientists can track its journey. Samples can be taken over time from various tissues or excreta, and analytical techniques can then identify and quantify the parent compound and all its subsequent metabolites. nih.gov This allows for the unambiguous elucidation of metabolic pathways, the identification of transformation products, and the calculation of degradation rates without relying on prior knowledge of the metabolites' structures. nih.govnih.gov While specific studies tracing the metabolism of (9Z)-9-Dodecen-1-ol using this method are not widely published, it represents the gold-standard approach for such an investigation.
Future Research Trajectories and Methodological Advancements for 9z 9 Dodecen 1 Ol
Elucidating Further Stereoisomeric Roles and Complex Pheromone Blends
The biological activity of insect sex pheromones is often dictated by the precise composition and ratio of multiple components, including stereoisomers. While (9Z)-9-Dodecen-1-ol is a primary attractant for certain species, its effectiveness can be significantly enhanced or inhibited by the presence of other compounds. Future research will increasingly focus on deciphering the subtle yet critical roles of these additional molecules.
Detailed research is required to identify and quantify all components within a species' natural pheromone blend. The synergistic or antagonistic effects of geometric isomers, such as (9E)-9-Dodecen-1-ol, and functional derivatives like (9Z)-9-Dodecen-1-yl acetate (B1210297), are of particular interest. For many lepidopteran pests, the specific ratio of these compounds is crucial for overcoming reproductive isolation between closely related species. For instance, the acetate form, (9Z)-9-dodecenyl acetate, is a major pheromone component for the grape berry moth, and its activity is modulated by other related compounds usda.govresearchgate.net. Advanced analytical techniques are essential for separating and identifying these closely related isomers in minute quantities from insect glands.
Future investigations will likely employ sophisticated analytical methods combined with electrophysiological and behavioral assays to unravel the function of each component. This will enable the formulation of highly specific and effective lures for different target pests, improving the efficiency of monitoring and mating disruption strategies.
Table 1: Key Components in Pheromone Blends Involving 9-Dodecen-1-ol Derivatives
| Compound Name | Chemical Formula | Role in Pheromone Blend |
| (9Z)-9-Dodecen-1-ol | C12H24O | Primary or secondary attractant |
| (9E)-9-Dodecen-1-ol | C12H24O | Synergist or antagonist, species-specific |
| (9Z)-9-Dodecen-1-yl acetate | C14H26O2 | Major pheromone component for many species |
| (9E)-9-Dodecen-1-yl acetate | C14H26O2 | Modulator of activity, species-specific |
Development of Advanced Delivery Systems for Pheromone Application
The practical application of (9Z)-9-Dodecen-1-ol in agriculture and forestry is highly dependent on its delivery system. Traditional dispensers often suffer from inconsistent release rates and degradation of the active ingredient due to environmental factors like UV radiation, temperature, and oxidation ciac.jl.cnnih.gov. The volatility and susceptibility to degradation of pheromones necessitate the development of advanced controlled-release technologies ciac.jl.cnalfa-chemistry.com.
Future research is geared towards creating more robust and efficient delivery systems. Microencapsulation and nano-based technologies are at the forefront of this effort sasnanotechnologies.comnih.gov. These systems can protect the pheromone from environmental degradation while ensuring a steady, prolonged release. sasnanotechnologies.com
Key areas of development include:
Biodegradable Carriers: Electrospun nanofibers made from biodegradable polymers like polyhydroxybutyrate (B1163853) can create porous structures that offer sustained release for up to 80 days and provide protection from environmental elements nih.gov.
Stimuli-Responsive Materials: Materials that release the pheromone in response to specific environmental triggers (e.g., temperature, humidity) could optimize application timing and efficacy.
These advanced formulations promise to improve the field stability and cost-effectiveness of pheromone-based pest management, making it a more viable alternative to conventional insecticides alfa-chemistry.com.
Integration of (9Z)-9-Dodecen-1-ol Research with Genomic and Proteomic Studies
The insect's ability to detect and respond to specific pheromones like (9Z)-9-Dodecen-1-ol is a complex process mediated by a suite of specialized proteins encoded by its genome. The integration of genomic and proteomic approaches is revolutionizing our understanding of these mechanisms at the molecular level.
Pheromone Binding Proteins (PBPs): These soluble proteins are abundant in the sensillar lymph of insect antennae and are crucial for the initial stages of olfaction proteopedia.orgacs.org. They capture hydrophobic pheromone molecules and transport them to the olfactory receptors proteopedia.orgplos.org. Research is focused on characterizing the structure and binding affinities of PBPs for (9Z)-9-Dodecen-1-ol and its analogs. Understanding these interactions can reveal the basis of pheromone specificity nih.gov.
Olfactory Receptors (ORs): Located on the dendritic membrane of olfactory sensory neurons, ORs are responsible for recognizing the pheromone and initiating a neural signal plos.orgfrontiersin.org. Genomic and transcriptomic analyses are identifying the specific ORs that bind to (9Z)-9-Dodecen-1-ol. Functional characterization of these receptors, often using heterologous expression systems like Xenopus oocytes, confirms their specificity and sensitivity plos.orgnih.gov.
Future research will leverage gene-editing technologies like CRISPR/Cas9 to elucidate the in-vivo function of specific PBPs and ORs acs.orglu.se. This knowledge can be used to screen for novel, highly effective semiochemicals or to develop strategies that disrupt the insect's ability to detect pheromones, offering new avenues for pest control.
Exploration of Novel Applications Beyond Pest Management
While the primary application of (9Z)-9-Dodecen-1-ol is in pest management, the chemical properties of long-chain unsaturated alcohols suggest potential for other uses. Research into related compounds provides a basis for exploring novel applications.
For example, (Z)-9-Hexadecenol, another long-chain fatty alcohol found in insect pheromone glands, has demonstrated virucidal activity against Herpes Simplex Virus 2 (HSV-2) and antibacterial effects against Streptococcus mutans caymanchem.com. These findings suggest that (9Z)-9-Dodecen-1-ol and similar molecules could be investigated for antimicrobial or other biomedical properties.
Future research trajectories could include:
Antimicrobial Screening: Systematic screening of (9Z)-9-Dodecen-1-ol and its derivatives against a panel of pathogenic bacteria and viruses.
Pharmaceutical Applications: Investigating its potential as a precursor or active ingredient in pharmaceutical formulations, leveraging its specific chemical structure.
Biomaterials: Exploring its use in the development of novel biomaterials, where its hydrophobic and unsaturated nature could be advantageous.
Although speculative, these avenues represent an untapped potential for (9Z)-9-Dodecen-1-ol, extending its utility beyond the agricultural sector.
Addressing Challenges in Large-Scale Synthesis and Commercial Production
The commercial viability of (9Z)-9-Dodecen-1-ol as a pest management tool is contingent on the availability of cost-effective and environmentally benign methods for its large-scale synthesis. Traditional synthetic routes, such as the Wittig reaction, often generate significant amounts of waste and can result in poor stereoselectivity, yielding mixtures of (Z) and (E) isomers that require costly purification mtak.hu.
Modern synthetic chemistry is focused on overcoming these hurdles. Olefin metathesis has emerged as a powerful and more sustainable alternative mtak.huacs.org. Z-selective cross-metathesis reactions, utilizing specialized ruthenium-based catalysts, can produce the desired (Z)-isomer with high selectivity from renewable feedstocks like plant oils mtak.hunih.gov.
Table 2: Comparison of Synthetic Methodologies for (Z)-Alkene Pheromones
| Methodology | Advantages | Challenges & Future Research Focus |
| Wittig Reaction | Well-established chemistry | Stoichiometric phosphine (B1218219) oxide waste, often low Z-selectivity |
| Lindlar Hydrogenation | Can produce Z-alkenes from alkynes | Use of toxic lead catalysts, potential for over-reduction, catalyst removal |
| Olefin Metathesis | High atom economy, uses renewable feedstocks, high Z-selectivity with modern catalysts mtak.hunih.gov | Catalyst cost and sensitivity, optimization for specific substrates |
| Biocatalysis | Environmentally friendly, high stereoselectivity | Identification and engineering of suitable enzymes (e.g., desaturases), optimizing yields in microbial hosts lu.selu.se |
Future research will continue to refine these methods. The development of more active and robust metathesis catalysts is a key goal acs.org. Furthermore, biotechnological production using engineered microbes (e.g., yeast) expressing insect desaturase and reductase enzymes offers a promising pathway for green and potentially cheaper pheromone synthesis lu.selu.se.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing (9Z)-9-Dodecen-1-ol in academic laboratories?
- Methodological Answer : Synthesis should follow rigorous stereochemical control due to the (9Z) configuration. Use catalytic hydrogenation or Wittig reactions with Z-selective conditions. Document reaction parameters (temperature, solvent, catalyst loading) and validate stereochemistry via -NMR (olefinic proton coupling constants) or IR spectroscopy (C=C stretching frequencies). For reproducibility, include step-by-step procedures, purification methods (e.g., column chromatography), and yield calculations. Refer to established protocols in peer-reviewed journals and provide raw spectral data in supplementary materials .
Q. How should researchers characterize the purity and structural identity of (9Z)-9-Dodecen-1-ol?
- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic techniques:
- GC-MS : Compare retention times and mass fragmentation patterns with authenticated standards.
- NMR : Analyze -NMR for carbonyl and olefinic carbon signals; -NMR for integration ratios and coupling constants.
- Elemental Analysis : Confirm molecular formula (CHO).
- Purity : Use melting point determination or differential scanning calorimetry (DSC). For novel compounds, include X-ray crystallography if possible. Cross-reference data with databases like NIST Chemistry WebBook .
Q. What safety protocols are essential when handling (9Z)-9-Dodecen-1-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Storage : Keep in airtight containers under inert gas (N) at 4°C to prevent oxidation.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereochemical stability of (9Z)-9-Dodecen-1-ol under varying conditions?
- Methodological Answer :
- Kinetic Studies : Monitor isomerization (Z→E) via UV-Vis spectroscopy under thermal or photolytic stress. Use Arrhenius plots to calculate activation energy.
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C) for unintended isomerization during hydrogenation.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict thermodynamic stability of Z/E isomers. Validate with experimental data .
Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of (9Z)-9-Dodecen-1-ol?
- Methodological Answer :
- Data Validation : Cross-check values across NIST, Reaxys, and experimental replicates. For example:
| ΔvapH (kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|
| 90.0 ± 0.5 | 310 | GC | |
| 88.5 ± 0.3 | 305 | Static |
- Statistical Analysis : Apply Bland-Altman plots or t-tests to assess systematic errors. Consider instrument calibration differences (e.g., static vs. gas saturation methods). Replicate studies under identical conditions and publish raw datasets .
Q. How can environmental impacts of (9Z)-9-Dodecen-1-ol be assessed in ecotoxicological studies?
- Methodological Answer :
- Bioassays : Test acute toxicity (LC) using Daphnia magna or algal growth inhibition assays.
- Degradation Studies : Monitor biodegradation via OECD 301F (closed bottle test) or photodegradation under UV light.
- QSAR Modeling : Predict bioaccumulation and toxicity using software like EPI Suite. Compare with structurally similar compounds (e.g., oleyl alcohol) .
Data Presentation and Reproducibility
Q. What standards ensure transparent reporting of (9Z)-9-Dodecen-1-ol research in publications?
- Methodological Answer :
- Tables/Figures : Label all axes, include error bars, and cite original data sources. For synthetic procedures, provide exact masses and spectral peaks.
- Supplementary Materials : Archive NMR spectra, chromatograms, and computational input files. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed in peer-reviewed manuscripts?
- Methodological Answer :
- Peak Assignment : Reconcile discrepancies using 2D NMR (COSY, HSQC) or spiking experiments with authentic standards.
- Solvent Effects : Note solvent-dependent chemical shifts (e.g., CDCl vs. DMSO-d).
- Peer Review : Disclose raw data and invite third-party validation. Reference analogous compounds in Beilstein databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
